molecular formula C24H23ClN2O5S B15033771 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate

Cat. No.: B15033771
M. Wt: 487.0 g/mol
InChI Key: UZJVAHMTCKCKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The key steps typically include:

    Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg synthesis.

    Functionalization: The introduction of the carbamoyl, phenoxyacetamido, and carboxylate groups is carried out through a series of substitution and coupling reactions. Common reagents used in these steps include chlorinating agents, amines, and esterification reagents.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl or phenoxyacetamido groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Catalysis: It can be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Pharmacology: Thiophene derivatives, including this compound, are studied for their potential therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.

    Biochemical Research: The compound can be used as a probe or tool to study biological pathways and molecular interactions.

Industry:

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells.

    Agriculture: The compound may have applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

  • Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
  • Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

Uniqueness: The unique combination of functional groups in ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate imparts distinct chemical and biological properties. Its thiophene core, coupled with the carbamoyl, phenoxyacetamido, and carboxylate groups, allows for versatile reactivity and potential therapeutic applications. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O5S/c1-4-31-24(30)20-15(3)21(22(29)26-16-11-10-14(2)18(25)12-16)33-23(20)27-19(28)13-32-17-8-6-5-7-9-17/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

UZJVAHMTCKCKPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.